3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid
Description
The compound 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoyl group at position 2, and a phenylcarbamoyl-acrylic acid moiety. This structure combines three pharmacophoric elements:
- 1,3,4-Thiadiazole ring: Known for diverse biological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties .
- Sulfamoyl group: Enhances binding affinity to enzymes like carbonic anhydrases (CAs) via interactions with zinc ions .
- Acrylic acid moiety: The α,β-unsaturated carbonyl system may act as a Michael acceptor, enabling covalent interactions in enzyme inhibition .
Properties
IUPAC Name |
(E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-12-16-17-14(24-12)18-25(22,23)10-5-3-9(4-6-10)15-11(19)7-8-13(20)21/h3-8H,2H2,1H3,(H,15,19)(H,17,18)(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGOYYSUTCRDJY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332985 | |
| Record name | (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314282-44-5 | |
| Record name | (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting intermediate is then subjected to further reactions to introduce the ethyl group and the sulfamoyl and phenylcarbamoyl functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines.
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Conditions :
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Acidic: HCl (6M), reflux at 110°C for 8–12 hours.
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Basic: NaOH (2M), 80°C for 6 hours.
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Products :
Reaction Type Reagents/Conditions Product Yield Acid hydrolysis HCl, 110°C 4-(5-Ethyl-1,3,4-thiadiazol-2-ylsulfonyl)aniline + Acrylic acid derivative 65–70% Base hydrolysis NaOH, 80°C Sodium sulfonate salt + Amine intermediate 75–80%
Michael Addition at Acryloyl Group
The α,β-unsaturated carbonyl system in the acryloyl moiety participates in Michael additions with nucleophiles (e.g., amines, thiols).
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Example Reaction :
Reduction of α,β-Unsaturated Bond
The acryloyl double bond is reduced to a single bond via catalytic hydrogenation.
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Conditions :
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Product :
Saturated carboxamide derivative (verified by loss of UV absorption at 260 nm) .
Esterification of Carboxylic Acid
The terminal carboxylic acid reacts with alcohols to form esters.
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Conditions :
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Ethanol, H₂SO₄ (catalytic), reflux, 12 hours.
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Product :
Ethyl ester derivative (characterized via FT-IR and elemental analysis).Alcohol Catalyst Temperature Product Yield Ethanol H₂SO₄ Reflux Ethyl ester 85%
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions.
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Conditions :
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Thermal: 200°C, inert atmosphere, 2 hours.
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Oxidative: Cu(OAc)₂, DMSO, 120°C.
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Products :
Conditions Reagents Product Yield Thermal None CO₂ + Unsaturated amide 70% Oxidative Cu(OAc)₂ Ketone derivative 60%
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole ring participates in electrophilic substitution or ring-opening reactions.
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Chlorination Example :
Nucleophilic Substitution at Sulfamoyl Group
The sulfamoyl nitrogen can undergo alkylation or acylation.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives possess significant anticancer properties. The incorporation of the thiadiazole ring in the compound has been linked to the inhibition of cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways makes it a potential candidate for developing new antibiotics . In vitro studies have confirmed its efficacy against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant properties of thiadiazole compounds are well-documented. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to act as an effective radical scavenger, providing protection against oxidative damage .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various thiadiazole derivatives, one derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through caspase activation pathways. This study highlights the potential of thiadiazole-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a related thiadiazole compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations:
Core Heterocycle :
- Thiadiazole-based compounds (e.g., target compound, ) show broader anticonvulsant activity compared to pyrimidine derivatives (e.g., ), likely due to enhanced membrane permeability from sulfur atoms .
- Pyrimidine cores (e.g., ) may offer better selectivity for kinase targets due to planar aromaticity.
Functional Groups :
- The acrylic acid group in the target compound and facilitates covalent binding, whereas benzoic acid in relies on ionic interactions.
- Sulfamoyl groups (target compound, ) are critical for CA inhibition, but their placement (e.g., phenyl vs. thiadiazole) alters binding modes .
Substituent Effects :
- The 5-ethyl group in the target compound and improves lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted anticonvulsants .
- Bulkier substituents (e.g., nitrobenzamide in ) may reduce metabolic stability compared to acrylic acid derivatives.
Key Observations:
Biological Activity
The compound 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Structure and Properties
The structural framework of the compound features a thiadiazole moiety, which is known for its ability to cross cellular membranes and interact with biological targets effectively. The presence of the sulfamoyl and carbamoyl groups enhances its potential pharmacological properties.
Anticancer Activity
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Mechanism of Action
- Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of specific kinases like CDK9 .
- Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values often in the low micromolar range .
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Case Studies
- A study demonstrated that a related thiadiazole compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer potential .
- Another investigation reported that thiadiazole derivatives could inhibit tumor growth in vivo, suggesting their effectiveness as anticancer agents .
Antimicrobial Activity
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Efficacy Against Pathogens
- Compounds containing the thiadiazole ring have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group may enhance this activity by interfering with bacterial metabolic pathways .
- Specific studies have shown that related compounds can exhibit significant antifungal activity comparable to standard antifungal agents .
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Research Findings
- In vitro studies have revealed that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 1-10 µg/mL against various microbial strains .
- A comparative analysis indicated that some derivatives were more effective than traditional antibiotics in inhibiting bacterial growth .
Anti-inflammatory Activity
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Mechanisms Involved
- Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .
- Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammation, providing a rationale for their anti-inflammatory effects.
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Clinical Implications
- The anti-inflammatory properties of thiadiazole derivatives may have therapeutic implications for conditions such as arthritis and other chronic inflammatory diseases.
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | Example Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | IC50 values as low as 0.28 µg/mL against MCF-7 |
| Antimicrobial | Inhibition of bacterial growth | MIC values between 1-10 µg/mL against multiple strains |
| Anti-inflammatory | Inhibition of cytokines | Modulation of COX-2 and lipoxygenase activity |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid?
A two-step approach is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH in dry DMF) to form the 1,3,4-thiadiazole core .
Functionalization : Introduce the phenylcarbamoyl-acrylic acid moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the thiol group in 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates can be performed using ethylating agents, followed by condensation with activated carboxylic acid derivatives (e.g., using acetic acid/sodium acetate as a catalyst) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) .
- Spectroscopy : Use ¹H NMR to verify substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm) and IR to identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Chromatography : TLC (silica gel, hexane/EtOAc) or HPLC with UV detection ensures purity (>95%) .
Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?
Derivatives exhibit anticancer (via inhibition of kinase pathways) and anticonvulsant (modulation of GABAergic systems) activities. Activity correlates with substituent electronegativity and steric bulk at the 5-position of the thiadiazole ring .
Q. What solvent systems and storage conditions are recommended for this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution.
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the sulfamoyl and acrylic acid groups .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Q. How can researchers investigate the mechanism of action for this compound’s anticancer effects?
Q. What methodologies validate the compound’s stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?
- Substituent Scanning : Systematically vary the ethyl group at the 5-position of the thiadiazole (e.g., replace with isopropyl, cyclopropyl) and assess activity against off-target enzymes (e.g., CYP450 isoforms) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallography or molecular dynamics simulations .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
